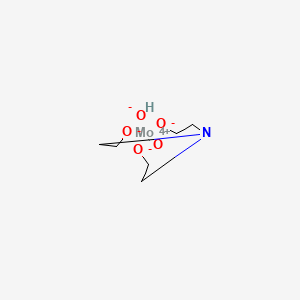
Hydroxy((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')oxomolybdenum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum is a complex compound that features molybdenum as its central metal atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’‘)oxomolybdenum typically involves the reaction of molybdenum precursors with 2,2’,2’‘-nitrilotris(ethanol) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The molybdenum precursor, often molybdenum trioxide or ammonium molybdate, is dissolved in a suitable solvent, and 2,2’,2’'-nitrilotris(ethanol) is added slowly with constant stirring. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.
化学反应分析
Types of Reactions
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the molybdenum center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetonitrile under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may yield molybdenum(VI) complexes, while reduction reactions may produce molybdenum(IV) or molybdenum(II) species.
科学研究应用
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including oxidation and reduction processes.
Biology: The compound’s potential as an enzyme mimic is being explored, particularly in the context of molybdenum-containing enzymes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of advanced materials, such as coatings and catalysts for industrial processes.
作用机制
The mechanism by which Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum exerts its effects involves the coordination of the molybdenum center with various ligands. The compound can interact with molecular targets through redox reactions, where the molybdenum center undergoes changes in oxidation state. These interactions can influence various biochemical pathways and processes, making the compound useful in both catalytic and therapeutic applications.
相似化合物的比较
Similar Compounds
2,2’,2’'-nitrilotris((E)-1-(2-hydroxyphenyl)-N-ethylmethanimine)manganese(III): This compound features manganese as the central metal atom and has similar coordination chemistry.
Mercury, (aminophenyl)hydroxy-, compd. with 2,2’,2’'-nitrilotris(ethanol): This compound involves mercury and has different applications and properties.
Uniqueness
Hydroxy((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')oxomolybdenum is unique due to its specific coordination environment and the presence of molybdenum, which imparts distinct redox properties and catalytic activity
属性
CAS 编号 |
19663-15-1 |
|---|---|
分子式 |
C6H13MoNO5 |
分子量 |
275.12 g/mol |
IUPAC 名称 |
2-[bis(2-oxidoethyl)amino]ethanolate;oxomolybdenum(4+);hydroxide |
InChI |
InChI=1S/C6H12NO3.Mo.H2O.O/c8-4-1-7(2-5-9)3-6-10;;;/h1-6H2;;1H2;/q-3;+4;;/p-1 |
InChI 键 |
WSELHWQTASTGFR-UHFFFAOYSA-M |
规范 SMILES |
C(C[O-])N(CC[O-])CC[O-].[OH-].O=[Mo+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


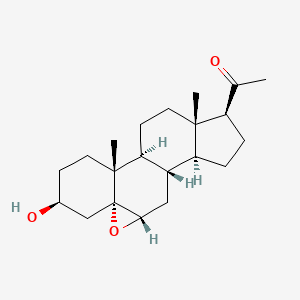

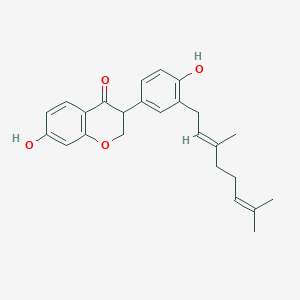
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
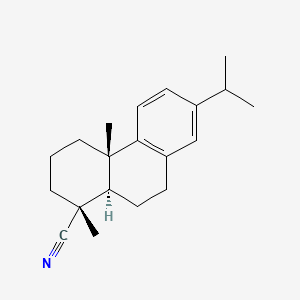
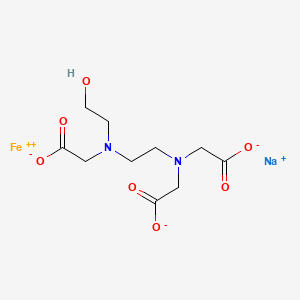

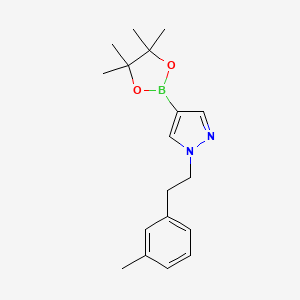
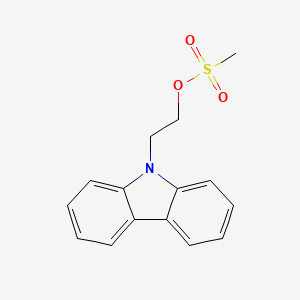
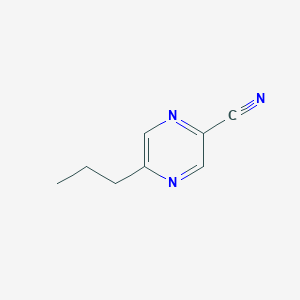
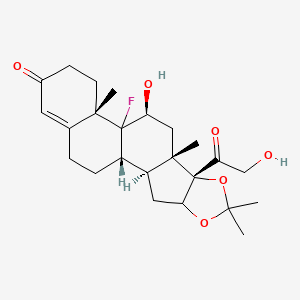
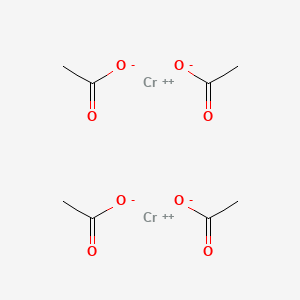
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
